molecular formula C10H16N4O2 B8396353 4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide

4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide

Cat. No.: B8396353
M. Wt: 224.26 g/mol
InChI Key: KZQVBUUBELQHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide is a chemical compound that features a pyrazole ring substituted with an amino group and a carboxamide group, along with a hydroxycyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.

    Hydroxycyclohexyl Group Introduction: The hydroxycyclohexyl group can be introduced through a Grignard reaction or other organometallic methods, where a cyclohexanone derivative reacts with an appropriate organometallic reagent.

    Carboxamide Formation: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, electrophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.

    Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or coordination complexes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(4-hydroxycyclohexyl)benzamide: Similar structure but with a benzamide group instead of a pyrazole ring.

    4-amino-N-(4-hydroxycyclohexyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to benzamide or sulfonamide derivatives. The pyrazole ring can engage in different types of interactions and reactions, making this compound valuable for various applications.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C10H16N4O2/c11-8-5-12-14-9(8)10(16)13-6-1-3-7(15)4-2-6/h5-7,15H,1-4,11H2,(H,12,14)(H,13,16)

InChI Key

KZQVBUUBELQHNE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)C2=C(C=NN2)N)O

Origin of Product

United States

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